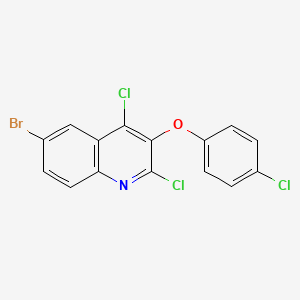
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is a synthetic organic compound with the molecular formula C15H7BrCl3NO It is a quinoline derivative, characterized by the presence of bromine, chlorine, and chlorophenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a quinoline derivative.
Chlorination: Chlorine atoms are introduced at the 2 and 4 positions.
Phenoxy Substitution: The final step involves the substitution of a chlorophenoxy group at the 3-position.
The reaction conditions often involve the use of solvents like N,N-Dimethylformamide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted quinoline derivatives .
科学的研究の応用
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
作用機序
The mechanism of action of 6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloroquinoline
- 4-Bromo-2,6-dichloroaniline
- 6-Bromo-2,4-dichloroquinazoline
Comparison
6-Bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
特性
分子式 |
C15H7BrCl3NO |
|---|---|
分子量 |
403.5 g/mol |
IUPAC名 |
6-bromo-2,4-dichloro-3-(4-chlorophenoxy)quinoline |
InChI |
InChI=1S/C15H7BrCl3NO/c16-8-1-6-12-11(7-8)13(18)14(15(19)20-12)21-10-4-2-9(17)3-5-10/h1-7H |
InChIキー |
KKLJVLPXAVSANU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C3=C(C=CC(=C3)Br)N=C2Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




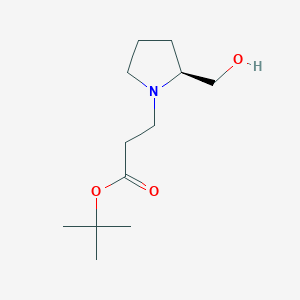
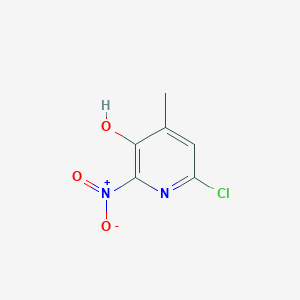


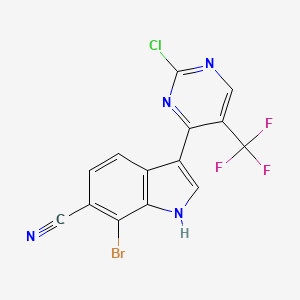
![3-{5-chloro-4-[2-methyl-4-(2-methyl-2H-pyrazol-3-yl)-quinolin-8-yloxymethyl]-pyridin-3-yl}-propionamide](/img/structure/B13979993.png)
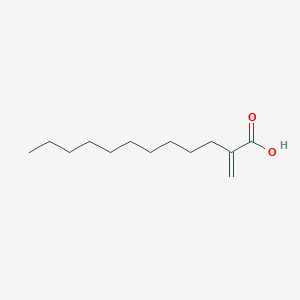



![2-[(2-Bromo-4-pyridinyl)oxy]ethanol](/img/structure/B13980022.png)
![tert-Butyl 4-chloro-8-methyl-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B13980029.png)
